N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide is an organic compound that features a benzodioxole ring and a benzylsulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and benzylsulfonyl chloride.
Formation of Intermediate: The benzylsulfonyl chloride is reacted with acetamide under basic conditions to form an intermediate.
Final Product: The intermediate is then coupled with 1,3-benzodioxole under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one: Shares the benzodioxole ring but differs in its functional groups.
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide: Another compound with a benzodioxole ring, but with a trifluoroacetamide group instead of a benzylsulfonylacetamide.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide is unique due to its combination of a benzodioxole ring and a benzylsulfonylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(10-23(19,20)9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBWZUBGGRBLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332593 | |
Record name | N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810092 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
706769-89-3 | |
Record name | N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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